Disodium 1,4-dihydroanthracene-9,10-diolate

Description

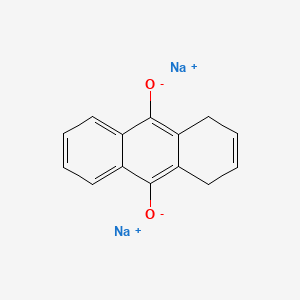

Disodium 1,4-dihydroanthracene-9,10-diolate (C₁₄H₁₀Na₂O₂; molecular weight 256.208 g/mol) is an anthraquinone derivative characterized by two sodium-bound diolate groups at the 1,4-positions of the anthracene backbone . Its physical properties include a boiling point of 443.2°C and a flash point of 222°C, suggesting moderate thermal stability .

Properties

CAS No. |

73347-80-5 |

|---|---|

Molecular Formula |

C14H10Na2O2 |

Molecular Weight |

256.21 g/mol |

IUPAC Name |

disodium;1,4-dihydroanthracene-9,10-diolate |

InChI |

InChI=1S/C14H12O2.2Na/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13;;/h1-6,15-16H,7-8H2;;/q;2*+1/p-2 |

InChI Key |

YTHBSUMSWZZXCB-UHFFFAOYSA-L |

Canonical SMILES |

C1C=CCC2=C(C3=CC=CC=C3C(=C21)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary method to prepare this compound involves the neutralization of 1,4-dihydro-9,10-anthracenediol (DDA) with a strong alkali, typically sodium hydroxide, to form its disodium salt in aqueous solution. This process typically proceeds as follows:

- Starting Material : 1,4-dihydro-9,10-anthracenediol (DDA)

- Alkali Source : Sodium hydroxide (NaOH) or other strong alkali metal hydroxides

- Solvent : Water (aqueous medium)

- Conditions : Ambient to elevated temperatures (5°C to 200°C depending on the reaction step)

- Product : this compound as an aqueous solution or solid salt

The reaction mechanism involves the deprotonation of the hydroxyl groups at the 9 and 10 positions of the anthracene ring by sodium hydroxide, forming the disodium salt.

Detailed Preparation Procedure from Patent Literature

According to US Patent US5750743A, a robust preparation method is described:

- Step 1 : Dissolve 1,4-dihydro-9,10-anthracenediol in an aqueous solution of sodium hydroxide. The molar ratio of sodium hydroxide to anthracene derivative is typically at least 2:1 to ensure complete neutralization.

- Step 2 : The mixture is stirred and heated within a temperature range of 5°C to 200°C to promote dissolution and reaction.

- Step 3 : After reaction completion, insoluble impurities such as unreacted anthraquinone are filtered off.

- Step 4 : The resulting solution contains the disodium salt of 1,4-dihydroanthracene-9,10-diolate, typically at concentrations near 20-23 wt% based on anthraquinone equivalent.

This method also highlights the importance of controlling the alkali concentration to avoid side reactions such as conversion to anthrone, which reduces yield and purity.

Reaction with Anthraquinone and Alkali

The patent also describes a related reaction where the disodium salt of DDA acts as a reducing agent for anthraquinone in the presence of excess alkali, forming disodium anthrahydroquinone. This reaction is conducted under heating (5°C to 200°C) and requires at least 2 mol of alkali per mol of anthraquinone for efficient conversion. This process indirectly confirms the stability and reactivity of the disodium salt of DDA in alkaline aqueous solutions.

Data Summary and Analysis

Additional Research Findings

Solubility and Stability : The disodium salt of 1,4-dihydroanthracene-9,10-diolate is soluble in water, with solubility close to 20-23 wt% at room temperature. It is stable under strongly alkaline conditions but can undergo oxidation or isomerization under certain conditions.

Alternative Alkali Sources : Besides sodium hydroxide, potassium hydroxide and quaternary ammonium hydroxides (e.g., tetramethylammonium hydroxide) can be used to form the corresponding alkali salts, but sodium hydroxide is preferred for cost-effectiveness and availability.

Applications in Pulp Industry : The aqueous solution of the disodium salt is used as a cooking aid in soda pulping, enhancing chip penetrability and improving pulp yield and quality.

Chemical Reactions Analysis

Disodium 1,4-dihydroanthracene-9,10-diolate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form anthraquinone derivatives.

Reduction: It can be reduced to form 1,4-dihydroxyanthracene.

Substitution: The compound can undergo substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The major products formed from these reactions include anthraquinone derivatives, 1,4-dihydroxyanthracene, and substituted anthracene derivatives .

Scientific Research Applications

Disodium 1,4-dihydroanthracene-9,10-diolate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which disodium 1,4-dihydroanthracene-9,10-diolate exerts its effects involves its ability to act as a catalyst and interact with various molecular targets. In catalytic reactions, the compound facilitates the formation of carbon-carbon bonds by stabilizing reaction intermediates. In biological applications, it interacts with cellular components, enabling its use as a fluorescent probe .

Comparison with Similar Compounds

Functional Groups and Reactivity

- Disodium 1,4-Dihydroanthracene-9,10-Diolate : Sodium-bound diolate groups enhance water solubility and ionic interactions, making it suitable for aqueous-phase reactions or supramolecular assemblies .

- 1,5-Anthracenedisulfonic Acid, Disodium Salt (C₁₄H₈N₂Na₂O₁₀S₂; 478.354 g/mol): Sulfonate groups increase hydrophilicity and acidity, favoring applications in textiles and pharmaceuticals .

- 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl Diacetate (C₁₈H₁₂O₆; 324.28 g/mol): Acetate groups provide lipophilicity, facilitating organic solvent-based synthesis of dyes and intermediates .

- 1,4-Bis[(Aminoalkyl)Amino]-5,8-Dimethylanthracene-9,10-diones: Aminoalkyl substitutions (e.g., C₂₄H₃₂N₄O₂) introduce basicity and bioactivity, enabling use as antitumor agents or DNA intercalators .

Structural and Supramolecular Features

- Disodium Diolate : Likely exhibits ionic bonding between sodium and oxygen, influencing crystal packing and solubility.

- Diacetate Derivative : Crystal structures reveal π-π stacking (centroid distance: 3.883 Å) and weak C–H⋯O hydrogen bonds, stabilizing its supramolecular architecture .

- Sulfonated Derivatives : Sulfonate groups participate in strong ionic and hydrogen-bonding networks, enhancing thermal stability and crystallinity .

Comparative Data Table

Key Research Findings

- Thermal Stability : Disodium diolate’s higher boiling point (443.2°C) compared to diacetate derivatives suggests superior thermal resilience, advantageous in high-temperature industrial processes .

- Solubility Trends : Sulfonated derivatives exhibit greater aqueous solubility than diolates or acetates, critical for biomedical applications .

Biological Activity

Disodium 1,4-dihydroanthracene-9,10-diolate (CAS Number: 73347-80-5) is a chemical compound derived from anthracene, specifically modified at the 9 and 10 positions. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its disodium salt form, which enhances its solubility and reactivity. The molecular formula is , with a molecular weight of approximately 256.21 g/mol. Its structural properties contribute to its unique interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.21 g/mol |

| Boiling Point | 443.2 °C |

| Flash Point | 222 °C |

| CAS Number | 73347-80-5 |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antioxidant Activity

The compound has been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to cellular protection against oxidative damage.

2. Antimicrobial Properties

Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. This makes it a potential candidate for developing new antimicrobial agents.

3. Cytotoxic Effects

Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism involves inducing apoptosis in malignant cells while sparing normal cells.

Synthesis

The synthesis of this compound typically involves the reduction of anthracene at the 9 and 10 positions followed by the formation of the disodium salt. The reaction pathway can be summarized as follows:

- Reduction of Anthracene : Using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Formation of Disodium Salt : Reaction with sodium hydroxide (NaOH) to yield the disodium salt form.

Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant efficacy of this compound in vitro using DPPH radical scavenging assays. Results indicated that the compound exhibited a significant dose-dependent scavenging effect compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

Case Study 3: Cytotoxicity in Cancer Cells

Research involving human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased Annexin V staining in treated cells versus controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Disodium 1,4-dihydroanthracene-9,10-diolate, and what factors influence reaction yields?

- Methodological Answer : Synthesis typically involves sulfonation of dihydroxyanthracene precursors followed by disodium salt formation. Key steps include:

- Acetylation : Protect hydroxyl groups via acetylation under reflux with acetic anhydride and pyridine (e.g., as in 1,4-dihydroxyanthraquinone derivatization ).

- Sulfonation : Introduce sulfonate groups using sulfuric acid or sulfur trioxide, controlling stoichiometry to avoid over-sulfonation.

- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate) or recrystallization ensures purity. Factors affecting yields include temperature (optimal 60–80°C), reaction time, and inert atmosphere to prevent oxidation.

Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. Aromatic protons appear downfield (δ 7.0–8.5 ppm), while sulfonate groups influence adjacent carbons .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M–2Na]²⁻ ion for disodium salts).

- X-ray Crystallography : Resolves crystal packing and π-π interactions (e.g., centroid distances ~3.8 Å in anthraquinone derivatives ).

- FT-IR : Identifies sulfonate (S=O stretching ~1200 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) groups.

Q. What are the recommended handling and storage protocols to ensure compound integrity?

- Methodological Answer :

- Storage : Airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation and hygroscopic degradation .

- Handling : Use gloves, lab coats, and fume hoods. Avoid skin/eye contact; rinse with water for 15 minutes if exposed .

- Solution Stability : Prepare fresh solutions in deoxygenated solvents (e.g., DMSO or water with 0.1% EDTA) to minimize radical formation.

Advanced Research Questions

Q. How do the electronic properties of this compound influence its reactivity in photochemical applications?

- Methodological Answer :

- The conjugated π-system and electron-withdrawing sulfonate groups lower the LUMO energy, enhancing electron-accepting capacity. Techniques to assess this include:

- UV-Vis Spectroscopy : Measure λₘₐₓ shifts in different solvents (e.g., bathochromic shifts in polar solvents indicate charge-transfer transitions).

- Cyclic Voltammetry : Determine redox potentials (E₁/₂) for anthraquinone core (~–0.5 V vs. Ag/AgCl in aqueous buffer).

- Applications in photocatalysis or organic electronics leverage these properties, as seen in analogous anthraquinone-based materials .

Q. What strategies can resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC or UV-Vis over 24–72 hours.

- Degradation Product Analysis : LC-MS identifies hydrolysis byproducts (e.g., desulfonated anthraquinones).

- Environmental Factors : Account for ionic strength (e.g., 0.1 M NaCl) and temperature (4–37°C). Evidence from related sulfonated anthracenes suggests instability <pH 3 due to protonation-induced precipitation .

Q. How does the compound interact with biological macromolecules, and what techniques quantify these interactions?

- Methodological Answer :

- DNA Intercalation : Fluorescence quenching assays (e.g., ethidium bromide displacement) quantify binding constants (Kb).

- Protein Binding : Isothermal Titration Calorimetry (ITC) measures enthalpy changes (ΔH) and stoichiometry.

- Molecular Modeling : Docking simulations (AutoDock Vina) predict interaction sites on DNA grooves or protein pockets. Analogous anthraquinones show binding via π-stacking and hydrogen bonding .

Q. What crystallographic insights explain its supramolecular assembly in solid-state applications?

- Methodological Answer :

- Crystal Packing : X-ray data reveal π-π stacking (3.8–4.0 Å spacing) and hydrogen-bonded networks (e.g., O–H···O between sulfonate and hydroxyl groups) .

- Thermal Analysis : DSC/TGA profiles (heating rate 10°C/min) assess stability up to 200°C, correlating with intermolecular forces.

- Applications : Such assemblies are leveraged in metal-organic frameworks (MOFs) or sensors for planar aromatic guests .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Standardized Protocols : Use consistent solvent systems (e.g., DMSO:water ratios) and saturation concentrations (shake for 24 h at 25°C).

- Purity Verification : Compare HPLC purity (>98%) and counterion content (ICP-MS for Na⁺).

- Literature Cross-Validation : Cross-reference with structurally similar disodium sulfonates (e.g., solubility ~50 mg/mL in DMSO ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.